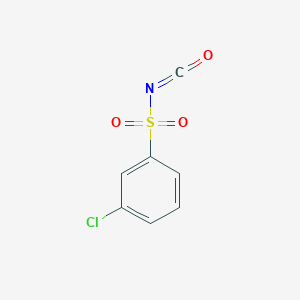

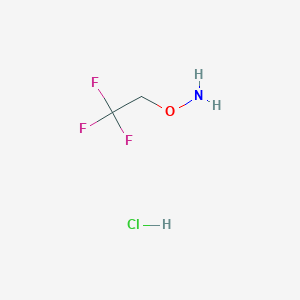

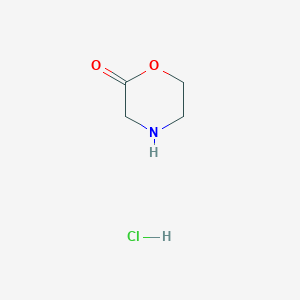

![molecular formula C12H17NO2 B1368183 Ethyl (R)-[(1-Phenylethyl)amino]acetate CAS No. 66512-37-6](/img/structure/B1368183.png)

Ethyl (R)-[(1-Phenylethyl)amino]acetate

Descripción general

Descripción

Ethyl (R)-[(1-Phenylethyl)amino]acetate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis Applications :

- Mäki-Arvela et al. (2008) demonstrated the cascade synthesis of R-1-phenylethyl acetate, which includes hydrogenation of acetophenone and the acylation of the resulting alcohol over an immobilized lipase using ethyl acetate as an acyl donor (Mäki-Arvela et al., 2008).

- In another study, the effect of support acidity on the one-pot synthesis of R-1-phenylethyl acetate from acetophenone hydrogenation was systematically investigated using various supported palladium catalysts (Mäki-Arvela et al., 2008).

Crystallographic Studies :

- The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray methods, revealing significant stabilization by intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).

Biocatalysis Research :

- A study by Mironowicz (1998) focused on the hydrolysis of various acetates, including 1-phenylethyl acetate, using potato and topinambur tubers to produce alcohols which were then oxygenated to ketones (Mironowicz, 1998).

Research on Optical Resolution and Physico-Chemical Properties :

- Larsen et al. (1994) studied the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, exploring their crystal structures and physico-chemical properties (Larsen et al., 1994).

Synthesis of β-Amino Acids and Esters :

- Mokhallalati et al. (1993) described an efficient enantiomeric three-step synthesis of β-amino acids (esters) using ethyl tributylstannylacetate and (R)-2-aryl or alkyl-1,3-oxazolidines (Mokhallalati et al., 1993).

Enzymatic Catalysis in Continuous Reactors :

- Şahin et al. (2012) investigated the kinetic resolution of racemic 1-phenylethanol with ethyl acetate in a continuous down-flow fixed-bed reactor, focusing on the activity and stability of the immobilized lipase (Şahin et al., 2012).

Análisis Bioquímico

Biochemical Properties

Ethyl ®-[(1-Phenylethyl)amino]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups between molecules, thereby influencing metabolic pathways .

Cellular Effects

Ethyl ®-[(1-Phenylethyl)amino]acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and differentiation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of Ethyl ®-[(1-Phenylethyl)amino]acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit certain proteases, thereby affecting protein degradation pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl ®-[(1-Phenylethyl)amino]acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl ®-[(1-Phenylethyl)amino]acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Ethyl ®-[(1-Phenylethyl)amino]acetate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Ethyl ®-[(1-Phenylethyl)amino]acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For instance, it can influence the activity of aminotransferases and dehydrogenases, thereby affecting metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl ®-[(1-Phenylethyl)amino]acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, and it can bind to intracellular proteins that facilitate its localization and accumulation . These processes are essential for the compound’s biological activity and function.

Subcellular Localization

Ethyl ®-[(1-Phenylethyl)amino]acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on its post-translational modifications and targeting signals . The subcellular localization of the compound is important for its activity and function, as it determines the specific biochemical pathways it can influence.

Propiedades

IUPAC Name |

ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYBPTIJJCODFR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216716 | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-37-6 | |

| Record name | N-[(1R)-1-Phenylethyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

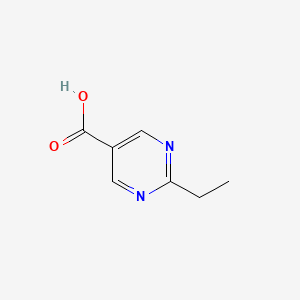

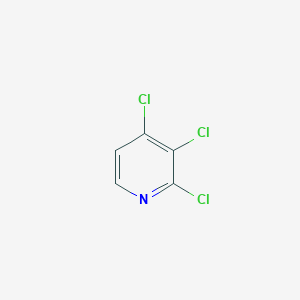

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

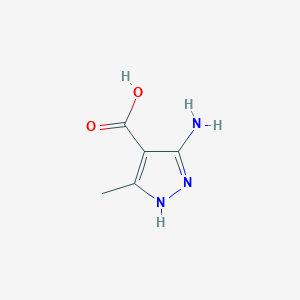

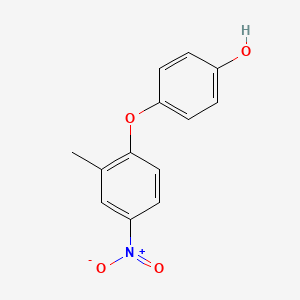

![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

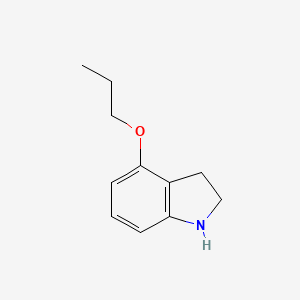

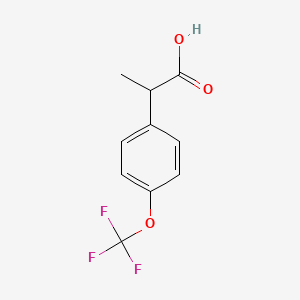

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)